

# An In-depth Technical Guide to 2-(Thiophen-2-yl)morpholine

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## Compound of Interest

Compound Name: 2-(Thiophen-2-yl)morpholine

Cat. No.: B1274246

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## Abstract

This technical guide provides a comprehensive overview of **2-(Thiophen-2-yl)morpholine**, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical identity, structural features, and potential biological relevance. While specific experimental data for this compound is limited in publicly accessible literature, this guide draws upon information from closely related analogues to provide a foundational understanding for researchers. The morpholine and thiophene moieties are well-established pharmacophores, and their combination in this structure suggests potential for biological activity, particularly in the realms of antimicrobial and enzyme inhibitory applications.

## Chemical Identity and Structure

CAS Number: 76175-49-0

Molecular Formula: C<sub>8</sub>H<sub>11</sub>NOS

Molecular Weight: 169.24 g/mol

Structure:

The structure of **2-(Thiophen-2-yl)morpholine** consists of a morpholine ring substituted at the 2-position with a thiophen-2-yl group.

SMILES: C1COC(CN1)C2=CSC=C2

InChI Key: InChI=1S/C8H11NOS/c10-4-2-9-1-3-11(5-4)8-6-7-12-8

## Physicochemical Data

A summary of the available and predicted physicochemical properties of **2-(Thiophen-2-yl)morpholine** is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of **2-(Thiophen-2-yl)morpholine**

Property	Value	Source
Molecular Weight	169.24 g/mol	Calculated
Melting Point	195-197 °C	Vendor Data
Boiling Point	289.1±30.0 °C	Predicted
LogP	1.49	Predicted
Topological Polar Surface Area (TPSA)	55.61 Å <sup>2</sup>	Predicted
Hydrogen Bond Donors	1	Calculated
Hydrogen Bond Acceptors	2	Calculated
Rotatable Bonds	1	Calculated

## Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **2-(Thiophen-2-yl)morpholine** is not readily available in the surveyed literature, the synthesis of related morpholine-thiophene derivatives has been described. These syntheses often involve the coupling of a morpholine precursor with a functionalized thiophene.

A potential synthetic approach could involve the reaction of 2-bromothiophene with morpholine under conditions suitable for nucleophilic aromatic substitution or a metal-catalyzed cross-

coupling reaction. Another plausible route is the reaction of thiophene-2-carbaldehyde with morpholine under reductive amination conditions.

Characterization of the final product would typically involve a combination of spectroscopic techniques to confirm its identity and purity.

- $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

## Potential Biological Activity and Therapeutic Relevance

The structural combination of a morpholine ring and a thiophene ring suggests that **2-(Thiophen-2-yl)morpholine** may possess interesting biological properties. Both morpholine and thiophene are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.<sup>[1]</sup>

Derivatives containing the morpholine-thiophene scaffold have been investigated for various therapeutic applications, including:

- Antimycobacterial Activity: Compounds featuring a 2-(thiophen-2-yl) moiety linked to a nitrogenous heterocycle have shown inhibitory activity against *Mycobacterium tuberculosis*.<sup>[2]</sup> This suggests that **2-(Thiophen-2-yl)morpholine** could be a starting point for the development of novel anti-tuberculosis agents.
- Urease Inhibition: Morpholine-thiophene hybrid thiosemicarbazones have been identified as potent inhibitors of urease, an enzyme implicated in the pathogenesis of infections by bacteria such as *Helicobacter pylori*.<sup>[3][4]</sup> This indicates a potential therapeutic application for derivatives of **2-(Thiophen-2-yl)morpholine** in treating urease-dependent bacterial infections.

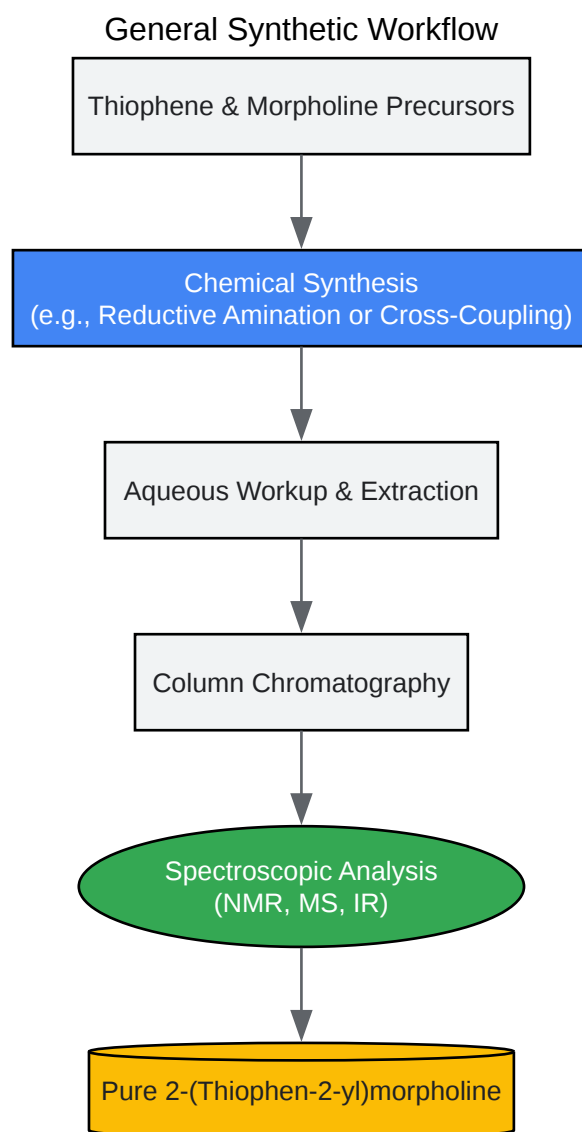
Further research is required to determine the specific biological targets and a potential mechanism of action for **2-(Thiophen-2-yl)morpholine**.

## Experimental Workflows and Methodologies

For researchers interested in exploring the potential of **2-(Thiophen-2-yl)morpholine**, the following experimental workflows are proposed.

### General Synthetic Workflow

A generalized workflow for the synthesis and purification of **2-(Thiophen-2-yl)morpholine** is depicted below. This would need to be optimized based on the chosen synthetic route.

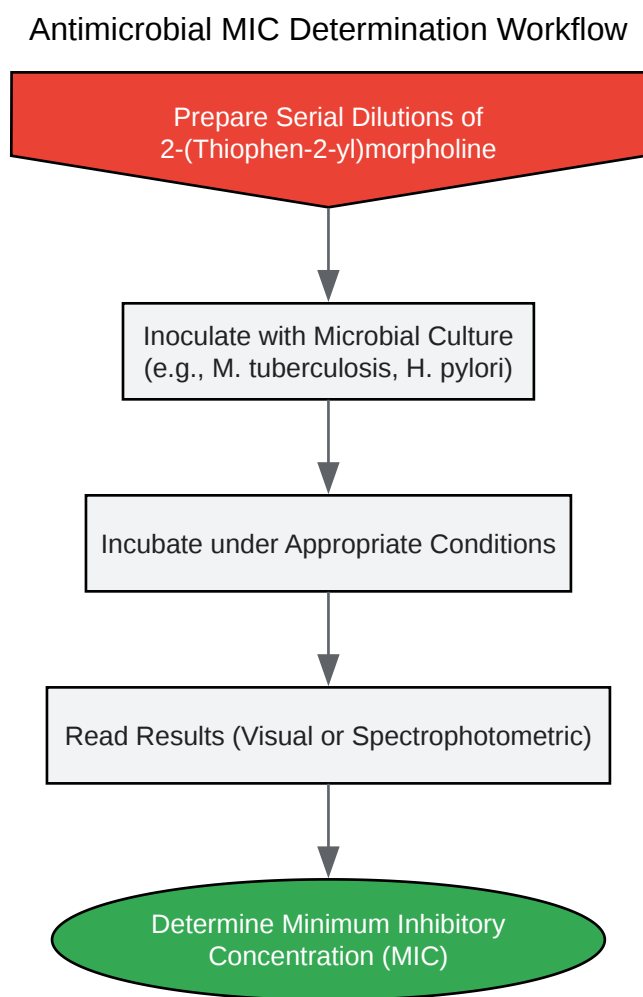


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Caption: A generalized workflow for the synthesis and characterization of **2-(Thiophen-2-yl)morpholine**.

## Antimicrobial Screening Protocol

To assess the potential antimicrobial activity of **2-(Thiophen-2-yl)morpholine**, a standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC).



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of **2-(Thiophen-2-yl)morpholine**.

## Conclusion and Future Directions

**2-(Thiophen-2-yl)morpholine** represents an intriguing, yet underexplored, chemical entity. Its structural components are prevalent in a wide array of biologically active molecules, suggesting a high potential for this compound to serve as a valuable scaffold in drug discovery. The primary hurdle for future research is the lack of detailed synthetic and analytical data in the public domain.

Future research efforts should focus on:

- Developing and publishing a robust and scalable synthesis for **2-(Thiophen-2-yl)morpholine**.
- Conducting a full spectroscopic characterization ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, MS) and making this data publicly available.
- Screening the compound against a diverse panel of biological targets, with an initial focus on mycobacteria and urease, based on the activity of related compounds.
- Investigating the structure-activity relationships (SAR) of a library of analogues to optimize for potency and selectivity.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of **2-(Thiophen-2-yl)morpholine** and its derivatives.

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